3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Description
Compounds like the one you mentioned typically belong to the class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They have a general structure of R-COO-R’, where R and R’ represent any organic groups .
Synthesis Analysis
Esters are commonly synthesized through a process known as esterification. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, usually concentrated sulphuric acid .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’). The exact structure would depend on the specific organic groups attached to these functional groups .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of an ester depend on its specific structure. Small esters are often volatile and have pleasant smells, which is why they are commonly used in perfumes and flavorings .Safety and Hazards
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(2-ethylphenyl)-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-11-8-6-7-9-13(11)18-16(3,15(20)21)10-12(17-18)14(19)22-5-2/h6-9H,4-5,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMTZTWCHDPDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(CC(=N2)C(=O)OCC)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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